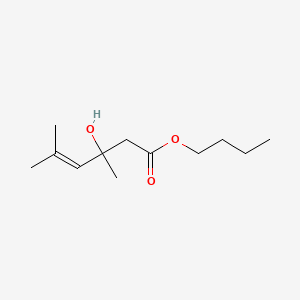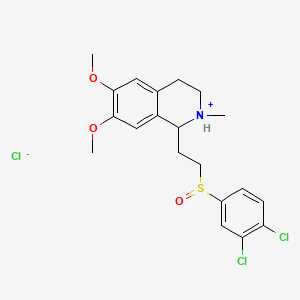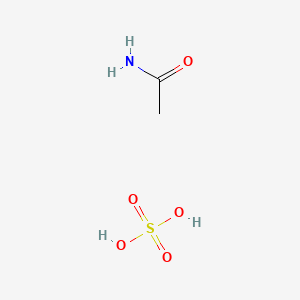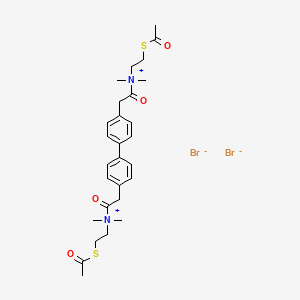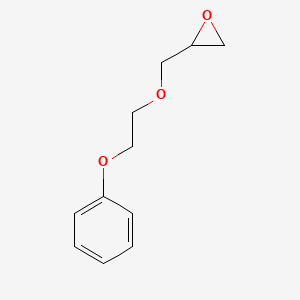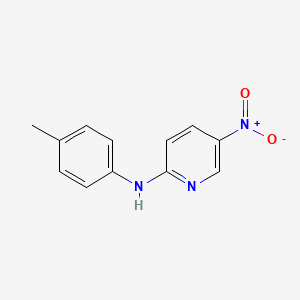
(5-Nitropyridin-2-yl)-p-tolyl-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Nitropyridin-2-yl)-p-tolyl-amine is an organic compound that belongs to the class of nitropyridines. This compound is characterized by the presence of a nitro group at the 5-position of the pyridine ring and a p-tolyl group attached to the amine nitrogen. It is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitropyridin-2-yl)-p-tolyl-amine typically involves the nitration of pyridine derivatives followed by amination. One common method involves the reaction of 2-chloro-5-nitropyridine with p-toluidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and waste generation. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and safety .
化学反応の分析
Types of Reactions
(5-Nitropyridin-2-yl)-p-tolyl-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Coupling Reactions: It can undergo coupling reactions with aryl halides in the presence of palladium catalysts to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Sodium hydride (NaH), dimethyl sulfoxide (DMSO).
Coupling: Palladium acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), toluene.
Major Products Formed
Reduction: Formation of (5-Aminopyridin-2-yl)-p-tolyl-amine.
Substitution: Formation of various substituted pyridine derivatives.
Coupling: Formation of biaryl compounds.
科学的研究の応用
(5-Nitropyridin-2-yl)-p-tolyl-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
作用機序
The mechanism of action of (5-Nitropyridin-2-yl)-p-tolyl-amine involves its interaction with molecular targets such as enzymes. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing the breakdown of urea into ammonia and carbamate. This inhibition can lead to a decrease in the survival of certain pathogens that rely on urease activity for their metabolism .
類似化合物との比較
Similar Compounds
(5-Nitropyridin-2-yl)-piperazine: Another nitropyridine derivative with similar structural features but different biological activities.
(5-Nitropyridin-2-yl)-phenyl-amine: Similar in structure but with a phenyl group instead of a p-tolyl group, leading to different reactivity and applications.
Uniqueness
(5-Nitropyridin-2-yl)-p-tolyl-amine is unique due to the presence of both a nitro group and a p-tolyl group, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
特性
分子式 |
C12H11N3O2 |
|---|---|
分子量 |
229.23 g/mol |
IUPAC名 |
N-(4-methylphenyl)-5-nitropyridin-2-amine |
InChI |
InChI=1S/C12H11N3O2/c1-9-2-4-10(5-3-9)14-12-7-6-11(8-13-12)15(16)17/h2-8H,1H3,(H,13,14) |
InChIキー |
LTTQCKCQFPRMSB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC2=NC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


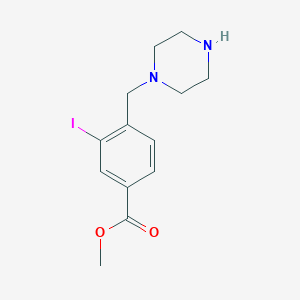
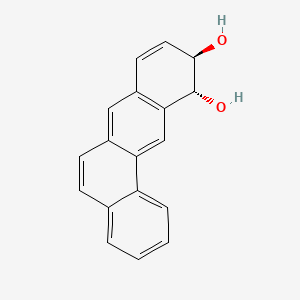
![2-[(2-Phenylquinolin-4-yl)methyl]guanidine;hydrochloride](/img/structure/B15344804.png)
![4-[3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propylamino]benzoic acid](/img/structure/B15344805.png)
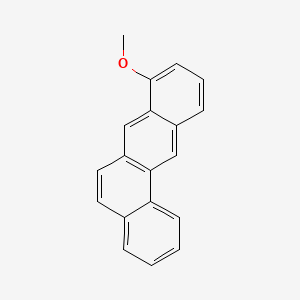
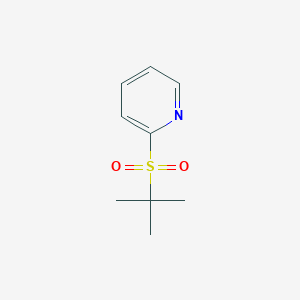
![1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine](/img/structure/B15344816.png)
